2-Fluoro-3-formylpyridine
Overview
Description
2-Fluoro-3-formylpyridine, also known as 3-Fluoropyridine-2-carboxaldehyde, is a chemical compound with the molecular formula C6H4FNO . It is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .
Synthesis Analysis
The synthesis of 2-Fluoro-3-formylpyridine involves several methods. One of the methods includes the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . Another method involves the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-formylpyridine consists of a pyridine ring with a fluorine atom attached at the 2nd position and a formyl group attached at the 3rd position .
Chemical Reactions Analysis
Fluoropyridines, such as 2-Fluoro-3-formylpyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring explains the interesting and unusual physical, chemical and biological properties of fluoropyridines .
Physical And Chemical Properties Analysis
2-Fluoro-3-formylpyridine has a molecular weight of 125.1 g/mol . It is a solid substance with a melting point range of 51 to 54 °C .
Scientific Research Applications
1. Medical Imaging and Radiopharmaceuticals
2-Fluoro-3-formylpyridine derivatives, such as fluorine-18 labelled fluoropyridines, are increasingly used in Positron Emission Tomography (PET), a medical imaging technique. The introduction of fluorine-18 into the 3-position of pyridines, facilitated by pyridyliodonium salts, enhances the stability and potential of the radiotracer in vivo, overcoming limitations associated with fluorine's lability in other positions (Carroll et al., 2007).
2. Antineoplastic Activity
Structural modifications of 2-formylpyridine derivatives have been studied for their antineoplastic (anti-cancer) activities. Variations in the structure, such as different substitutions on the pyridine nucleus, have been shown to retain antineoplastic activity, providing insights into developing potent anticancer agents (Agrawal & Sartorelli, 1978).
3. Synthesis of Cognition Enhancers
2-Fluoro-4-methylpyridine, a related compound, has been functionalized for the synthesis of cognition-enhancing drugs. This includes the development of drugs like DMP 543, which enhances acetylcholine release, showing the potential of 2-fluoro-3-formylpyridine derivatives in neuropharmacology (Pesti et al., 2000).
4. Synthesis of Biologically Active Derivatives
2-Fluoro-3-formylpyridine derivatives have been used to synthesize biologically active compounds, including those with antifungal and antibacterial properties. This illustrates their utility in developing new pharmaceutical agents with potential therapeutic applications (Jemmezi et al., 2014).
5. Study of Metallation and Chemical Reactions
Research into the metallation of π-deficient heterocyclic compounds like 2-Fluoro-3-formylpyridine has led to new insights into chemical reactivity and bond formation. This is key for developing novel synthetic methods in organic chemistry (Marsais & Quéguiner, 1983).
Future Directions
The future directions for 2-Fluoro-3-formylpyridine could involve its use in the synthesis of more complex molecules with potential applications in various fields. Given its use in the preparation of taxoids with anti-tumor activities , it could be further explored in the field of medicinal chemistry for the development of new anti-cancer drugs. Additionally, the synthesis methods of 2-Fluoro-3-formylpyridine could be optimized and expanded for more efficient and diverse production .
properties
IUPAC Name |
2-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBVGDCXXGXDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465675 | |
Record name | 2-Fluoro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-formylpyridine | |
CAS RN |
36404-90-7 | |
Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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